REACTION_SMILES
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[C:14](=[O:15])([O-:16])[O-:17].[CH:20]([CH3:21])([CH3:22])[Br:23].[K+:18].[K+:19].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[OH2:24].[OH:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:13]1)[C:7](=[O:12])[CH2:8][CH2:9][CH2:10][CH2:11]2>>[O:1]([c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:13]1)[C:7](=[O:12])[CH2:8][CH2:9][CH2:10][CH2:11]2)[CH:20]([CH3:21])[CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCCc2ccc(O)cc21
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Name
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Type
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product
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Smiles
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CC(C)Oc1ccc2c(c1)C(=O)CCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |